Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of 4,6-diaminopyrimidine, which is then reacted with a sulfanyl group to form the intermediate compound. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A broad-spectrum herbicide that inhibits acetolactate synthase (ALS) in plants.
Methyl 4-((4,6-dimethyl-2-pyrimidinyl)thio)acetylamino)benzoate: A compound with a similar structure but different functional groups.
Uniqueness
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Biological Activity
Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, a compound with the molecular formula C15H17N5O3S and a molecular weight of 347.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine moiety, which is known for its role in various biological activities. The structural attributes include:
- Pyrimidine Core : Contributes to the compound's interaction with biological targets.
- Benzoate Group : Imparts stability and solubility characteristics.
- Amino and Sulfanyl Substituents : Enhance the compound's reactivity and biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- VEGFR2 Inhibition : Similar pyrimidine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis .
- Antitumor Activity : Studies have shown that related compounds exhibit significant antitumor properties by interfering with DNA replication and cellular proliferation . For instance, the intercalating ability of certain pyrimidine derivatives suggests potential therapeutic applications in cancer treatment.
- Cytotoxicity Profiles : The compound's cytotoxic effects have been evaluated in various cancer cell lines. Initial findings suggest that it may selectively inhibit the growth of tumor cells while exhibiting lower toxicity towards normal cells .
Biological Activity Data
The following table summarizes key findings from studies on this compound and related compounds:
Case Studies
- Antitumor Efficacy in vitro : A study investigating the cytotoxic effects of this compound on HeLa cells demonstrated that the compound could inhibit cell proliferation effectively at micromolar concentrations. The mechanism involved apoptosis induction via upregulation of pro-apoptotic factors .
- In vivo Studies : Although in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies indicate promising results regarding tumor reduction without significant toxicity to normal tissues .
Properties
Molecular Formula |
C15H17N5O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate |
InChI |
InChI=1S/C15H17N5O3S/c1-8(24-15-19-11(16)7-12(17)20-15)13(21)18-10-5-3-9(4-6-10)14(22)23-2/h3-8H,1-2H3,(H,18,21)(H4,16,17,19,20) |
InChI Key |
AOULMZKKONBJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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